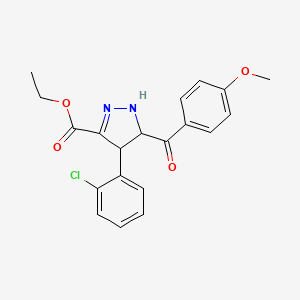![molecular formula C14H17N3O2 B4939833 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4939833.png)
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide, also known as EMPE, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the production of intracellular signaling molecules such as cyclic adenosine monophosphate (cAMP) and calcium ions, which ultimately leads to the observed physiological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, the reduction of anxiety-like behavior, and the attenuation of pain perception. These effects are believed to be mediated through the modulation of mGluR5 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide in lab experiments is its potent and selective activity as a positive allosteric modulator of mGluR5. This allows for the precise modulation of the receptor's activity without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide and its potential use in various scientific research applications. One direction is the investigation of its effects on other physiological processes beyond those currently studied, such as addiction and depression. Another direction is the development of more potent and selective mGluR5 modulators based on the structure of this compound. Finally, the potential use of this compound in the development of novel therapeutics for various neurological and psychiatric disorders warrants further investigation.
Métodos De Síntesis
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 4-pyridine ethylamine with 3-ethyl-5-methyl-4-isoxazolecarboxylic acid. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and drug discovery. It has been found to exhibit potent activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes such as learning and memory, anxiety, and pain perception.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-13(10(3)19-17-12)14(18)16-9(2)11-5-7-15-8-6-11/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWGXCDEZOGFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)
![4-butoxy-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B4939758.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4939760.png)
![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4939762.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4939804.png)
![2-amino-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B4939808.png)

![4-{[3-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B4939829.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)propanamide](/img/structure/B4939831.png)
![(4-tert-butylbenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4939838.png)
